molecular formula C21H15FN2O3S B11488347 3-[(4-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

3-[(4-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11488347
M. Wt: 394.4 g/mol
InChI Key: MNVYLDIHTQPYLU-UHFFFAOYSA-N
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Description

3-[(4-FLUOROPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with fluorophenyl and phenylamino groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-FLUOROPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[(4-FLUOROPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-FLUOROPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Fluorophenyl Amines: Molecules containing fluorophenyl and amino groups, which may exhibit comparable biological activities.

    Phenylamino Carboxamides: Structurally related compounds with variations in the carboxamide group.

Uniqueness: 3-[(4-FLUOROPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C21H15FN2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(4-fluoroanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H15FN2O3S/c22-14-10-12-16(13-11-14)23-19-17-8-4-5-9-18(17)28(26,27)20(19)21(25)24-15-6-2-1-3-7-15/h1-13,23H,(H,24,25)

InChI Key

MNVYLDIHTQPYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2(=O)=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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